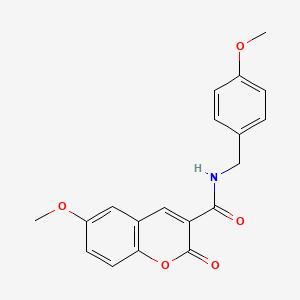![molecular formula C23H27FN2O2 B5521633 1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes. For example, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound with structural similarities, utilized electrophilic fluorination of a trimethylstannyl precursor, highlighting the complex methodologies employed in synthesizing such molecules (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of closely related compounds shows significant planarity and conformational arrangements. For instance, the synthesis and characterization of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one demonstrated the planarity of the molecule except for the pyrrolidin ring, which adopts a normal envelope conformation (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic aromatic fluoride displacement-cyclization, as seen in the synthesis of 5-phenylpyrrolo[2,1-c][1,4]benzoxazepines, which involves a series of steps including Vilsmeier formylation and cyclization (Kapples & Effland, 1993).
Applications De Recherche Scientifique
Crystal Structure and Molecular Docking Studies
The compound's crystal structure and molecular interactions have been explored in scientific research. For instance, studies on similar pyridine derivatives have analyzed their crystal structure using X-ray diffraction, highlighting the conformation of the central piperidine ring and its interactions. Such research also includes density functional theory (DFT) calculations and molecular docking studies, particularly focusing on their potential as inhibitors for specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
Synthesis for Imaging Applications
Compounds with structural similarities have been synthesized for imaging purposes, like imaging dopamine D4 receptors. This involves electrophilic fluorination and a multi-step synthetic approach, showing the compound's potential in radiopharmaceutical applications (Eskola et al., 2002).
Development of Chiral Alcohols
The development of chiral tertiary alcohols using compounds with piperidine and pyrrolidine rings is a significant area of research. An efficient method involving nickel-catalyzed intramolecular reductive cyclization of N-alkynones has been developed, demonstrating the utility of these compounds in synthesizing chiral intermediates under mild conditions (Liu et al., 2018).
Chemosensor Development
Research has also been conducted on developing chemosensors using compounds with pyrrolidine structures. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry was found to be a selective chemosensor for Al(3+) ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Fluorophore Development
Compounds structurally related have been used in designing organic fluorophores. A heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making it a potential candidate for fluorescent pH sensors in both solution and solid states (Yang et al., 2013).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand their adsorption behaviors and inhibition efficiencies, indicating the utility of these compounds in material science applications (Kaya et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(2-fluorophenyl)phenyl]-[3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c24-21-11-4-3-9-19(21)18-8-1-2-10-20(18)22(27)26-15-7-12-23(28,17-26)16-25-13-5-6-14-25/h1-4,8-11,28H,5-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJAIWLXUQXVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCCN(C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)
![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)
